molecular formula C17H14FN3OS2 B2953568 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 450342-80-0

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2953568
CAS No.: 450342-80-0
M. Wt: 359.44
InChI Key: YEZLEXIDRCBOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an acetamide-linked thiophene moiety. These compounds are known for their structural mimicry of penicillin derivatives and utility as ligands or intermediates in coordination chemistry .

The thienopyrazole scaffold contributes to planarity and rigidity, while the 4-fluorophenyl and thiophen-2-yl groups introduce electronic and steric effects. The acetamide linker facilitates hydrogen bonding, a critical factor in crystal packing and intermolecular interactions . Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring high precision in bond lengths and angles .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-11-3-5-12(6-4-11)21-17(14-9-23-10-15(14)20-21)19-16(22)8-13-2-1-7-24-13/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLEXIDRCBOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3OS2C_{17}H_{14}FN_3OS_2, with a molecular weight of 359.44 g/mol. This compound features a thieno[3,4-c]pyrazole core linked to a thiophene moiety, contributing to its unique chemical properties and biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC17H14FN3OS2C_{17}H_{14}FN_3OS_2
Molecular Weight359.44 g/mol
CAS Number450342-80-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of thieno[3,4-c]pyrazoles have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with moderate activity against Gram-negative bacteria like Escherichia coli . In particular, the presence of fluorine in the phenyl ring enhances the antibacterial potency.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that thiazolo[4,5-c]pyridazines exhibit potent cytotoxicity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. Research suggests that the thieno[3,4-c]pyrazole framework can inhibit key enzymes or receptors that are critical for tumor growth .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved Effects
AntibacterialStaphylococcus aureus, E. coliSignificant growth inhibition
AnticancerMCF-7, HCT-116, A549Induction of apoptosis

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial properties of various thieno[3,4-c]pyrazole derivatives, it was found that compounds similar to this compound exhibited effective inhibition zones ranging from 14–17 mm against Staphylococcus aureus and Bacillus subtilis . These results suggest a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity Assessment

A recent study focused on the anticancer effects of thiazolo[4,5-c]pyridazines showed that derivatives with similar structural motifs induced significant cytotoxicity in MCF-7 cells with IC50 values reported around 6.2 µM . This underscores the potential for further exploration into the design of novel anticancer agents based on the thieno[3,4-c]pyrazole framework.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Packing

The target compound shares a core acetamide structure with analogs such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (reported in ). Key differences lie in the aryl and heterocyclic substituents:

Compound Aryl Group Heterocyclic Group Dihedral Angle (Aryl/Heterocycle) Hydrogen Bonding Motif Melting Point (K)
Target Compound 4-fluorophenyl Thiophen-2-yl Unknown Predicted: Variable Unknown
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-dichlorophenyl 1,3-Thiazol-2-yl 61.8° R₂²(8) inversion dimers 459–461
  • This could enhance hydrogen bond strength and influence solubility . The thiophen-2-yl group lacks the hydrogen bond-accepting nitrogen present in thiazole, likely altering crystal packing motifs.
  • Crystal Packing and Hydrogen Bonding: In the dichlorophenyl analog, N–H···N hydrogen bonds form R₂²(8) inversion dimers, a common motif in acetamides with thiazole substituents .

Key Research Findings and Implications

Hydrogen Bonding and Graph Set Analysis

Hydrogen bonding patterns in acetamides are pivotal for understanding supramolecular assembly. The R₂²(8) motif observed in the dichlorophenyl-thiazole analog stabilizes dimeric units, whereas the target compound’s lack of a thiazole nitrogen may shift interactions toward weaker C–H···O or aryl stacking . Such differences could impact solubility, melting points, and bioavailability.

Steric and Electronic Comparisons

  • Fluorine vs. Chlorine: The smaller van der Waals radius of fluorine (1.47 Å vs.
  • Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-electron delocalization but lacks lone pairs for hydrogen bonding, unlike thiazole’s nitrogen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.